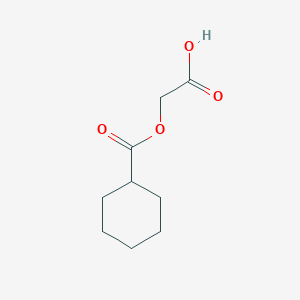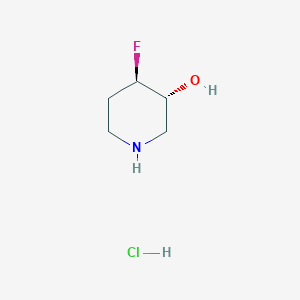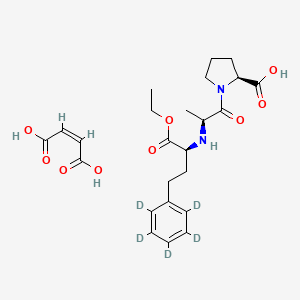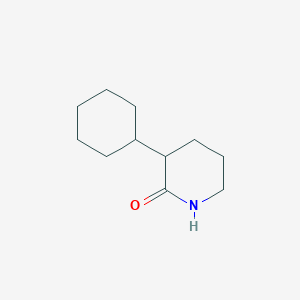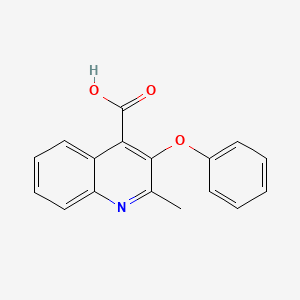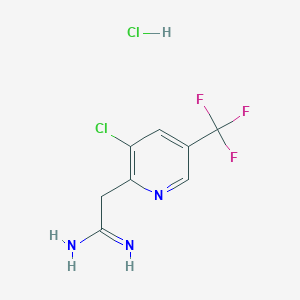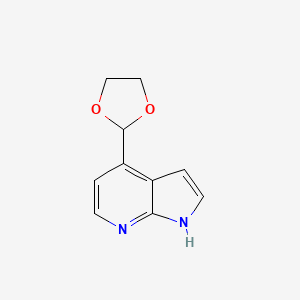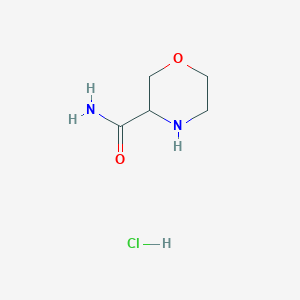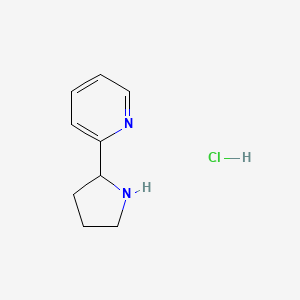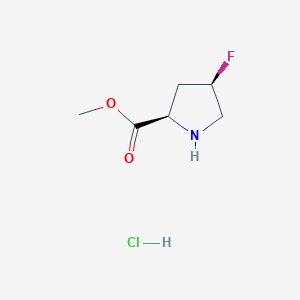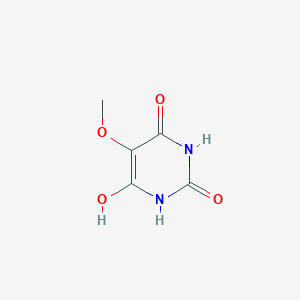![molecular formula C10H5ClF3N3 B1456570 2-Chloro-4-(3-trifluoromethyl-phenyl)-[1,3,5]triazine CAS No. 1053658-32-4](/img/structure/B1456570.png)
2-Chloro-4-(3-trifluoromethyl-phenyl)-[1,3,5]triazine
Vue d'ensemble
Description
“2-Chloro-4-(3-trifluoromethyl-phenyl)-[1,3,5]triazine” is a chemical compound that is part of the trifluoromethylpyridine (TFMP) family . TFMP derivatives are used in the agrochemical and pharmaceutical industries . They are primarily used to protect crops from pests .
Synthesis Analysis
The synthesis of TFMP derivatives involves the development of organic compounds containing fluorine . More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .Molecular Structure Analysis
The molecular structure of TFMP derivatives is thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are considered to be derived from the unique physicochemical properties of fluorine . Fluorine has the next smallest atom after hydrogen but the atom with the largest electronegativity .Applications De Recherche Scientifique
Synthesis and Antimicrobial Applications
Several studies have explored the synthesis of triazine derivatives for their antimicrobial properties. For example, research on novel bisaryl hydrazino-s-triazine derivatives revealed their preparation and characterization, with some compounds displaying microbial activity against gram-positive and gram-negative bacteria (Chaudhari, Patel, & Hathi, 2007). Similarly, the synthesis of 2-(6-fluorobenzothiazole-2′-ylamino)-4-(phenylthioureido)-6-(substituted thioureido)-1,3,5-triazines demonstrated antimicrobial activity, highlighting the biological relevance of these compounds (Sareen, Khatri, Jain, & Sharma, 2006).
Chemical Reactions and Material Science
Triazine derivatives also play a significant role in various chemical reactions and the development of materials with unique properties. The application of halomethyl 1,3,5-triazine as a photoinitiator or co-initiator for acrylate monomer polymerization demonstrates the utility of these compounds in the polymer science field, offering avenues for advanced material synthesis (Kabatc, Czech, & Kowalczyk, 2011). Furthermore, the development of dendrimeric melamine-cored complexes capped with triazine derivatives indicates their potential in creating materials with specific magnetic behaviors, showcasing the versatility of triazine cores in materials science (Uysal & Koç, 2010).
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-4-[3-(trifluoromethyl)phenyl]-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N3/c11-9-16-5-15-8(17-9)6-2-1-3-7(4-6)10(12,13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTYMJCGCPZRKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3-trifluoromethyl-phenyl)-[1,3,5]triazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



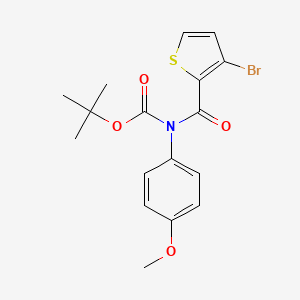
![2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1456489.png)
